An In-depth Technical Guide to 5'-O-DMT-N2-ibu-dG: A Cornerstone of Oligonucleotide Synthesis
An In-depth Technical Guide to 5'-O-DMT-N2-ibu-dG: A Cornerstone of Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of 5'-O-DMT-N2-isobutyryl-2'-deoxyguanosine (5'-O-DMT-N2-ibu-dG), a critical building block in the chemical synthesis of DNA. This document details its role in the widely adopted phosphoramidite (B1245037) method for oligonucleotide synthesis, including key experimental protocols and data.
Chemical Structure and Properties
5'-O-DMT-N2-ibu-dG is a protected deoxynucleoside derivative of 2'-deoxyguanosine (B1662781). The strategic placement of protecting groups is essential to prevent unwanted side reactions during the stepwise assembly of an oligonucleotide chain.[1]
Structure:
The molecule consists of a 2'-deoxyguanosine core with two key modifications:
-
A 4,4'-dimethoxytrityl (DMT) group attached to the 5'-hydroxyl function. This bulky, acid-labile group protects the 5'-OH during the coupling reaction and allows for efficient purification of the final oligonucleotide.[2][3]
-
An isobutyryl (ibu) group protecting the exocyclic amine (N2) of the guanine (B1146940) base. This prevents the amine from reacting with the activated phosphoramidite monomers.
Chemical Name: N2-Isobutyryl-5′-O-(4,4′-dimethoxytrityl)-2′-deoxyguanosine[4]
Synonyms: 5'-O-DMT-N2-ibu-dG, iBu-DMT-dG[5]
Below is a table summarizing the key chemical and physical properties of 5'-O-DMT-N2-ibu-dG.
| Property | Value | Reference |
| Molecular Formula | C35H37N5O7 | [6] |
| Molecular Weight | 639.70 g/mol | [4] |
| Appearance | White to off-white powder | |
| Solubility | Soluble in DMSO and acetonitrile (B52724) | |
| Storage Conditions | -20°C | [6] |
Role in Oligonucleotide Synthesis
5'-O-DMT-N2-ibu-dG is a fundamental reagent in the phosphoramidite method of solid-phase oligonucleotide synthesis.[7][] This automated, cyclical process allows for the rapid and efficient production of custom DNA sequences.[7] The synthesis proceeds in the 3' to 5' direction and involves a four-step cycle for each nucleotide addition.[9]
The logical relationship of the protecting groups in 5'-O-DMT-N2-ibu-dG is crucial for controlled synthesis. The DMT group at the 5' position acts as a temporary gatekeeper, removed at the beginning of each cycle to allow the addition of the next nucleotide. The isobutyryl group at the N2 position is a more permanent protector, remaining in place throughout the chain elongation and removed only at the final deprotection step.
Experimental Protocols
The following sections outline the key experimental steps involving 5'-O-DMT-N2-ibu-dG in automated oligonucleotide synthesis.
Phosphoramidite Synthesis Cycle
The synthesis cycle is a four-step process that is repeated for each nucleotide added to the growing oligonucleotide chain.
Step 1: Detritylation The cycle begins with the removal of the 5'-DMT protecting group from the solid-support-bound nucleoside.[9]
-
Reagent: A solution of a weak acid, typically 3% trichloroacetic acid (TCA) in an inert solvent like dichloromethane (B109758) (DCM).
-
Procedure: The acidic solution is passed through the synthesis column, cleaving the DMT group and exposing a free 5'-hydroxyl group. The resulting DMT cation is brightly colored, allowing for spectrophotometric monitoring of the reaction efficiency.
-
Duration: Approximately 60-120 seconds.
Step 2: Coupling The next phosphoramidite monomer, in this case, the 3'-phosphoramidite derivative of 5'-O-DMT-N2-ibu-dG, is activated and coupled to the free 5'-hydroxyl group of the growing chain.[9]
-
Reagents:
-
The phosphoramidite monomer solution in acetonitrile.
-
An activator solution, such as 5-(ethylthio)-1H-tetrazole (ETT) or 2,5-dicyanoimidazole (DCI).
-
-
Procedure: The phosphoramidite and activator are simultaneously delivered to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, making it highly reactive towards the 5'-hydroxyl group.
-
Duration: Approximately 2-5 minutes.[10]
Step 3: Capping To prevent the elongation of unreacted chains (failure sequences), any free 5'-hydroxyl groups that did not undergo coupling are permanently blocked.[9]
-
Reagents:
-
A capping solution, typically a mixture of acetic anhydride (B1165640) and 1-methylimidazole (B24206) or N-methylimidazole (NMI).
-
-
Procedure: The capping solution is introduced to acetylate the unreacted 5'-hydroxyl groups.
-
Duration: Approximately 30-60 seconds.
Step 4: Oxidation The newly formed phosphite (B83602) triester linkage is unstable and is oxidized to a more stable phosphate (B84403) triester.[9]
-
Reagent: A solution of iodine in a mixture of water, pyridine, and tetrahydrofuran (B95107) (THF).
-
Procedure: The oxidizing solution is passed through the column, converting the P(III) to a P(V) species.
-
Duration: Approximately 30-60 seconds.
This four-step cycle is repeated until the desired oligonucleotide sequence is assembled.
Cleavage and Deprotection
After the final synthesis cycle, the completed oligonucleotide is cleaved from the solid support, and all remaining protecting groups are removed.
Cleavage from Solid Support
-
Reagent: Concentrated aqueous ammonia (B1221849) or a mixture of ammonia and methylamine (B109427) (AMA).
-
Procedure: The solid support is exposed to the basic solution, which cleaves the ester linkage holding the oligonucleotide to the support.
-
Duration: Typically 1-2 hours at room temperature.
Deprotection of Nucleobases The isobutyryl group on the guanine base is removed during the cleavage step with aqueous ammonia or AMA.
-
Procedure: The oligonucleotide solution is heated to complete the removal of the base protecting groups.
-
Conditions for isobutyryl group removal:
-
Aqueous Ammonia: 8-16 hours at 55°C.
-
Ammonia/Methylamine (AMA): Approximately 10-15 minutes at 65°C.[11]
-
Purification
The final product is a mixture of the full-length oligonucleotide and shorter failure sequences. Purification is typically performed using high-performance liquid chromatography (HPLC).
DMT-on HPLC Purification If the final DMT group is left on the 5' end of the oligonucleotide, it can be used as a hydrophobic handle for purification by reverse-phase HPLC.
-
Column: A reverse-phase column (e.g., C18).
-
Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., triethylammonium (B8662869) acetate).
-
Procedure: The DMT-on oligonucleotide is retained more strongly on the column than the failure sequences, which lack the DMT group. After elution, the DMT group is removed by treatment with an acid, followed by desalting.
Quantitative Data
The following tables summarize key quantitative data related to the use of 5'-O-DMT-N2-ibu-dG in oligonucleotide synthesis.
Table 1: Properties of 5'-O-DMT-N2-ibu-dG Phosphoramidite
| Parameter | Value | Reference |
| Molecular Formula | C44H54N7O8P | [12] |
| Molecular Weight | 839.92 g/mol | [12] |
| Purity (HPLC) | ≥98% | [12] |
| Storage | -20°C | [12] |
Table 2: Typical Parameters for Oligonucleotide Synthesis Cycle
| Step | Reagent(s) | Typical Duration |
| Detritylation | 3% TCA in DCM | 60-120 seconds |
| Coupling | Phosphoramidite + Activator (ETT or DCI) | 2-5 minutes |
| Capping | Acetic Anhydride + NMI | 30-60 seconds |
| Oxidation | Iodine solution | 30-60 seconds |
| Average Stepwise Coupling Yield | >98% |
Table 3: Deprotection Conditions for the Isobutyryl Group
| Reagent | Temperature | Duration |
| Aqueous Ammonia | 55°C | 8-16 hours |
| Ammonia/Methylamine (AMA) | 65°C | ~15 minutes |
Conclusion
5'-O-DMT-N2-ibu-dG is an indispensable component in the chemical synthesis of DNA. Its carefully designed structure, featuring strategically placed protecting groups, enables the high-fidelity, automated synthesis of oligonucleotides for a wide range of research, diagnostic, and therapeutic applications. A thorough understanding of its properties and the associated experimental protocols is essential for any scientist working in the field of nucleic acid chemistry and drug development.
References
- 1. 5'-O-DMT-N2-ibu-dG | TargetMol Chemicals Inc. | BuyChemJapan [buychemjapan.com]
- 2. 5'-DMT-protected double-stranded DNA: Synthesis and competence to enzymatic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 68892-41-1|N2-Isobutyryl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyguanosine|BLD Pharm [bldpharm.com]
- 6. 5'-O-DMT-N2-Isobutyryl-2'-Deoxyguanosine, 68892-41-1 | BroadPharm [broadpharm.com]
- 7. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 9. DNAオリゴヌクレオチド合成 [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. DMT-DG(IBu)-CE-Phosphoramidite N2-Isobutyryl-5'-O-(4, 4'-Dimethoxytrityl)-2'-Deoxyguanosine-3'-Cyanoe - Amerigo Scientific [amerigoscientific.com]
